Superior Cytotoxicity Against MCF-7 Breast Cancer Cells Relative to Clinically Used Lignan Etoposide
(±)-Kusunokinin exhibits substantially stronger cytotoxicity against MCF-7 breast cancer cells than etoposide, a clinically approved lignan-class chemotherapeutic agent. In head-to-head testing within the same study, (±)-kusunokinin achieved an IC50 of 4.30 ± 0.65 μM, whereas etoposide demonstrated markedly weaker activity with an IC50 exceeding 50 μM under identical assay conditions [1]. This represents a greater than 10-fold potency advantage for kusunokinin against this ER-positive breast cancer model.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 4.30 ± 0.65 μM |
| Comparator Or Baseline | Etoposide: >50 μM (exact value not reported due to weak activity) |
| Quantified Difference | >10-fold lower IC50 (greater potency) for (±)-kusunokinin |
| Conditions | 72-hour treatment; MCF-7 human breast cancer cell line; MTT cell viability assay |
Why This Matters
For researchers evaluating lignan-based anticancer leads, kusunokinin offers quantifiably superior potency against MCF-7 cells than the clinically established comparator etoposide, making it a more relevant starting point for breast cancer-focused drug discovery programs.
- [1] Rattanaburee T, Thongpanchang T, Wongma K, Tedasen A, Sukpondma Y, Graidist P. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines. Biomed Pharmacother. 2019;117:109115. View Source
